molecular formula C10H14N5NaO7P B12063816 Adenosine 3'-monophosphate sodium salt

Adenosine 3'-monophosphate sodium salt

Cat. No.: B12063816
M. Wt: 370.21 g/mol
InChI Key: VYSITLSPGMCELY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adenosine 3’-monophosphate sodium salt is a nucleotide derivative that plays a crucial role in various biological processes. It consists of a phosphate group, the sugar ribose, and the nucleobase adenine. This compound is an ester of phosphoric acid and the nucleoside adenosine. It is commonly found in RNA and is involved in numerous cellular metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Adenosine 3’-monophosphate sodium salt can be synthesized through the hydrolysis of adenosine triphosphate (ATP) or adenosine diphosphate (ADP).

Industrial Production Methods

In industrial settings, adenosine 3’-monophosphate sodium salt is produced through fermentation processes using microbial strains that are capable of synthesizing nucleotides. The fermentation broth is then subjected to various purification steps, including filtration, ion exchange chromatography, and crystallization, to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Adenosine 3’-monophosphate sodium salt undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.

    Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of adenosine 3’-monophosphate sodium salt can lead to the formation of adenosine 3’,5’-cyclic monophosphate .

Scientific Research Applications

Adenosine 3’-monophosphate sodium salt has a wide range of applications in scientific research, including:

Mechanism of Action

Adenosine 3’-monophosphate sodium salt exerts its effects by acting as a second messenger in signal transduction pathways. It activates protein kinase A (PKA), which in turn phosphorylates various target proteins, leading to changes in cellular functions. The compound also interacts with specific receptors, such as A2B receptors, to regulate cellular responses .

Comparison with Similar Compounds

Similar Compounds

    Adenosine 5’-monophosphate: Another nucleotide derivative with similar structure but different biological functions.

    Adenosine 3’,5’-cyclic monophosphate: A cyclic form of adenosine monophosphate with distinct signaling roles.

Uniqueness

Adenosine 3’-monophosphate sodium salt is unique due to its specific role in cellular metabolism and its ability to act as a precursor for other important nucleotide derivatives. Its sodium salt form enhances its solubility and stability, making it suitable for various applications .

Properties

Molecular Formula

C10H14N5NaO7P

Molecular Weight

370.21 g/mol

InChI

InChI=1S/C10H14N5O7P.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(17)7(4(1-16)21-10)22-23(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);

InChI Key

VYSITLSPGMCELY-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)O)O)N.[Na]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.